3,4-Dibromo-5-chloropyridine

Descripción general

Descripción

3,4-Dibromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that halogenated pyridines, such as 3,4-dibromo-5-chloropyridine, are often used in organic synthesis, particularly in cross-coupling reactions . These reactions typically involve transition metal catalysts, suggesting that these catalysts could be considered targets of this compound .

Mode of Action

The mode of action of this compound involves its interaction with these catalysts in cross-coupling reactions. In the Suzuki-Miyaura cross-coupling reaction, for example, the palladium catalyst facilitates the coupling of the halogenated pyridine with an organoboron compound . The halogen atoms in this compound are replaced by other groups in these reactions .

Biochemical Pathways

Given its use in organic synthesis, it is likely involved in the formation of carbon-carbon bonds in various organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of cross-coupling reactions can be affected by the temperature, the choice of solvent, and the presence of other reagents . Additionally, this compound should be stored at low temperatures (2-8°C) to maintain its stability .

Análisis Bioquímico

Biochemical Properties

It is known that brominated and chlorinated pyridines can interact with various enzymes and proteins in biochemical reactions

Cellular Effects

The cellular effects of 3,4-Dibromo-5-chloropyridine are also not well-studied. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would be highly dependent on the specific cell type and the concentration of this compound present .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Actividad Biológica

3,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

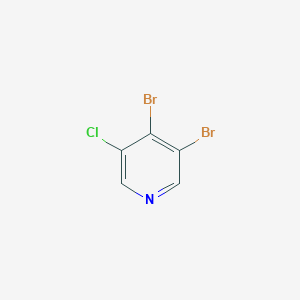

The molecular formula of this compound is C5H3Br2ClN. Its structure features two bromine atoms and one chlorine atom attached to the pyridine ring, which influences its reactivity and biological interactions. The unique arrangement of these halogens can enhance the compound's ability to interact with biological targets.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various chloropyridine derivatives against a range of pathogens. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, it showed promising results in inhibiting Staphylococcus aureus and Escherichia coli growth with minimum inhibitory concentration (MIC) values in the low micromolar range .

Antiviral Activity

In the context of antiviral research, compounds similar to this compound have been evaluated for their ability to inhibit viral enzymes. For instance, chloropyridinyl esters have shown inhibitory activity against SARS-CoV-2 3CL protease with IC50 values around 250 nM . This suggests that structural analogs could also possess antiviral properties worth exploring.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the halogen substituents play a crucial role in modulating enzyme interactions and cellular uptake. The presence of bromine and chlorine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives for their antimicrobial activity against various bacterial strains. Among these, this compound exhibited a significant reduction in bacterial viability at concentrations as low as 10 µM .

- Antiviral Potential : Another investigation focused on the antiviral properties of chloropyridinyl compounds against SARS-CoV-2. While specific data on this compound was limited, related compounds demonstrated IC50 values indicating effective inhibition of viral replication .

Research Findings Summary Table

Propiedades

IUPAC Name |

3,4-dibromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRFHKSBZCDIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856685 | |

| Record name | 3,4-Dibromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335051-91-6 | |

| Record name | 3,4-Dibromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.